molecular formula C14H8O2 B1204791 1,4-Anthraquinone CAS No. 635-12-1

1,4-Anthraquinone

Cat. No.: B1204791
CAS No.: 635-12-1
M. Wt: 208.21 g/mol
InChI Key: LSOTZYUVGZKSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-1,4-dione, also known as 1,4-anthraquinone, is an organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, consisting of three fused benzene rings with two ketone groups at the 1 and 4 positions. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and carbon disulfide . Anthracene-1,4-dione is widely used in the production of dyes, pigments, and as an intermediate in organic synthesis.

Scientific Research Applications

Anthracene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-1,4-dione involves its ability to intercalate into DNA, causing crosslinks and strand breaks. This property makes it a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . Additionally, it can interfere with RNA synthesis, further contributing to its cytotoxic effects .

Similar Compounds:

Uniqueness: Anthracene-1,4-dione is unique due to its specific positioning of ketone groups, which imparts distinct chemical and photophysical properties. Its ability to intercalate into DNA and inhibit topoisomerase II sets it apart from other similar compounds, making it valuable in medicinal chemistry .

Safety and Hazards

1,4-Anthraquinone should be handled with care. It is recommended to avoid breathing its dust, mist, gas or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Research endeavors towards new anthraquinone-based compounds, including 1,4-Anthraquinone, are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The genome sequence of Senna tora, a plant rich in anthraquinones, has been revealed to identify the genes responsible for plant anthraquinone biosynthesis .

Biochemical Analysis

Biochemical Properties

1,4-Anthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to act as a redox catalyst, facilitating electron transfer reactions. One of the key enzymes that this compound interacts with is topoisomerase, which is involved in DNA replication and repair. The compound inhibits the activity of topoisomerase by intercalating into the DNA double helix, thereby preventing the enzyme from functioning properly . Additionally, this compound has been shown to interact with kinases and matrix metalloproteinases, further influencing cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, the compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of topoisomerase, inhibiting its catalytic activity and preventing DNA replication . Additionally, the compound can act as an electron acceptor in redox reactions, facilitating the transfer of electrons and influencing cellular redox balance . These interactions collectively contribute to the compound’s biochemical and therapeutic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products may have different biochemical properties and can influence cellular processes differently. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anticancer activity and anti-inflammatory properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction, acetylation, and esterification . These metabolic processes are facilitated by intestinal flora and liver metabolic enzymes. The compound’s metabolism can influence its pharmacological and toxicological effects, as different metabolites may have varying biological activities. For instance, glycuronidation and sulfation are dominant pathways that enhance the compound’s solubility and facilitate its excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is primarily absorbed in the intestines and distributed to blood flow-rich tissues and organs, such as the liver, kidneys, and lungs . Transporters and binding proteins play a role in facilitating the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. For example, the compound’s localization in the nucleus allows it to interact with DNA and influence gene expression, while its presence in mitochondria can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-1,4-dione can be synthesized through various methods. One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate in the presence of sulfuric acid. Another method involves the bromination of anthracene followed by hydrolysis to yield anthracene-1,4-dione .

Industrial Production Methods: In industrial settings, anthracene-1,4-dione is typically produced by the oxidation of anthracene using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Anthracene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium dichromate, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

Properties

IUPAC Name

anthracene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOTZYUVGZKSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=O)C=CC(=O)C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212899
Record name 1,4-Anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-12-1
Record name 1,4-Anthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of quinizarin (10.00 g, 42.0 mmol, 1 molar equivalent) in methanol (200 mL) cooled to −0° C. was added sodium borohydride (6.38 g, 169.0 mmol, 4 molar equivalent). The resulting mixture was stirred at −0° C. for 2 h. A solution of 5M hydrochloric acid (150 mL) was then added dropwise to the reaction mixture at −0° C. The precipitated orange solid was filtered, washed twice with water, and dried under vacuum. Purification by column chromatography on silica gel (eluent: dichloromethane) gave the title compound as yellow needles (5.9 g, 68%). 1H NMR (300.13 MHz, CDCl3) (ppm) 7.08 (s, 2H) 7.68-7.72 (m, 2H) 8.05-8.10 (m, 2H) 8.63 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.38 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

In an atmosphere of argon, 60 g (550 mmole) of 1,4-benzoquinone, 100 g (240 mmole) of 1,2-bis(dibromomethyl)benzene and 235 g (1.6 mole) of sodium iodide were dissolved into 850 ml of dry dimethylformamide. After the exothermic reaction was completed, the reaction solution was heated to 70° C. and stirred for 8 hours. After the reaction was completed, the formed crystals were separated by filtration and washed with methanol and water and 23 g (the yield: 47%) of light yellow needle crystals of 1,4-anthraquinone were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods III

Procedure details

Although the preparation of 1,4-dimethoxyanthracene (1) has been reported (Criswell, et al., J. Org. Chem. 1974, 39, 770-774) by using methylation of quinizarin (3) followed by sequential reduction of the diketo function with sodium borohydride in diglyme, the difficulty in the reduction steps prompted us to investigate an easier method in the preparation of 1. Reduction of 3 with sodium borohydride in MeOH followed by quenching with HCl gave a 95% yield of 1,4-anthraquinone (4) (Scheme 2). Reduction of the quinone moiety of 4 with aqueous sodium hydrosulfite in 1,4-dioxane provided 1,4-dihydroxyanthracene (5). Methylation of 5 with sodium hydride in DMF at room temperature gave excellent yield of 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diketo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
95%

Synthesis routes and methods IV

Procedure details

In the reported synthesis of 5,8-disubstituted triptycene monoquinones, (Bartlett, P. D.; Ryan, M. J.; Cohen, S. G. J. Am. Chem. Soc. 1942, 64, 2649; Skvarehenko, V. R.; Shalaev, V. K.; Klabunovskii, E. I. Russ. Chem. Rev. 1974, 43, 951; Iwamura, H.; Maino, K. An intramolecular triptycene quinhydrone. J. Chem. Soc. Chem. Commun. 1978, 720.; Quast, H.; Fuchsbauer, H. -L. Chem. Ber. 1986, 119, 1016-1038; Quast, H.; Fuchsbauer, H. -L. Chem. Ber. 1986, 119, 2414; Patney, H. K. Synthesis 1991, 694. Charge-transfer complexes; Lipczynska-Kochany, E.; Iwamura, H. Chem. Lett. 1982, 1075; Daub, J.; Jakob, L.; Salbeck, J. Chem. Ber. 1988, 121, 2187. Radical Anions: Russell, G. A.; Suleman, N. K. J. Am. Chem. Soc. 1981, 103, 1560-1561. Liquid Crystals; Norvez, S. J. Org. Chem. 1993, 58, 2414) a sequence of three reactions was carried out: Diels-Alder reaction of 1,4-dimethoxyanthracene (Criswell, T. R.; Klanderman, B. H. J. Org. Chem. 1974, 39, 770) and p-benzoquinone followed by isomerization of the adducts (endo- and exo-adducts) with potassium hydroxide and then oxidation with silver oxide. These three reactions have been successfully combined into one simple operation. Hence, heating of anthracene 2 (derived from the reduction of 1,4-anthracenedione (Perchellet, E. M.; Magill, M. J.; Huang, X.; Brantis, C. E.; Hua, D. H.; Perchellet, J. P. Anti-cancer Drugs, 1999, 10, 749) with sodium hydrosulfite followed by sodium hydride and iodomethane), 1.4 equiv of methoxyhydroquinone (3), 2.7 equiv of silver oxide, and 0.2 equiv of zinc iodide in toluene under reflux for 4 days gave a 70% yield of triptycene monoquinone 4 (Scheme 14). Presumably, silver oxide oxidizes methoxyhydroquinone to methoxy-p-benzoquinone which undergoes Diels-Alder reaction with anthracene 2 to give adducts 5 (endo- and exo-isomers). Compound 5 then undergoes oxidation with silver oxide to give quinone 4. A catalytic amount of zinc iodide was added to facilitate the Diels-Alder reaction. No other regioisomers (such as isomers with methoxy substituent attached at C4a) were detected. To verify the reaction sequence, methoxyquinone 6, obtained from the oxidation of 3 with silver oxide and potassium carbonate in benzene (98% yield), was treated with anthracene 2 in toluene at 150° C. in a sealed tube to give adducts 5 (48% yield). Isomerization of ketones 5 with KOH in p-dioxane and water followed by oxidation with silver oxide gave monoquinone 4 (95% overall yield). Oxidation of monoquinone 4 with ceric ammonium nitrate afforded a 94% yield of triptycene bisquinone 7. Regioselective bromination of 7 was achieved by the treatment with N-bromosuccinimide (NBS) in DMF at 25° C. for 10 h to give bromoquinone 1 (45% yield). Alternatively, compound 1 can also be obtained from the bromination of monoquinone 4 with NBS in DMF at 40° C. followed by oxidation with ceric ammonium nitrate (59% overall yield). The bromination of quinones with NBS has not been reported previously, and apparently, reactivity of the methoxyquinone moiety towards NBS is greater than that of quinone and 1,4-dimethoxyphenyl moieties. Likely, the methoxy substituent of 7 or 4 (at C2) enhances nucleophilicity of adjacent double bond carbon resulting the bromination.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the reported synthesis of 5,8-disubstituted triptycene monoquinones, (Bartlett, P. D.; Ryan, M. J.; Cohen, S. G. J. Am. Chem. Soc. 1942, 64, 2649; Skvarehenko, V. R.; Shalaev, V. K.; Klabunovskii, E. I. Russ. Chem. Rev. 1974, 43, 951; Iwamura, H.; Maino, K. An intramolecular triptycene quinhydrone. J. Chem. Soc. Chem. Commun. 1978, 720.; Quast, H.; Fuchsbauer, H. -L. Chem. Ber. 1986, 119, 1016-1038; Quast, H.; Fuchsbauer, H. -L. Chem. Ber. 1986, 119, 2414; Patney, H. K. Synthesis 1991, 694. Charge-transfer complexes; Lipczynska-Kochany, E.; Iwamura, H. Chem. Lett. 1982, 1075; Daub, J.; Jakob, L.; Salbeck, J. Chem. Ber. 1988, 121, 2187. Radical Anions: Russell, G. A.; Suleman, N. K. J. Am. Chem. Soc. 1981, 103, 1560-1561. Liquid Crystals; Norvez, S. J. Org. Chem. 1993, 58, 2414) a sequence of three reactions was carried out: Diels-Alder reaction of 1,4-dimethoxyanthracene (Criswell, T. R.; Klanderman, B. H. J. Org. Chem. 1974, 39, 770) and p-benzoquinone followed by isomerization of the adducts (endo- and exo-adducts) with potassium hydroxide and then oxidation with silver oxide. These three reactions have been successfully combined into one simple operation. Hence, heating of anthracene 2 (derived from the reduction of 1,4-anthracenedione (Perchellet, E. M.; Magill, M. J.; Huang, X.; Brantis, C. E.; Hua, D. H.; Perchellet, J. P. Anti-cancer Drugs, 1999, 10, 749) with sodium hydrosulfite followed by sodium hydride and iodomethane), 1.4 equiv of methoxyhydroquinone (3), 2.7 equiv of silver oxide, and 0.2 equiv of zinc iodide in toluene under reflux for 4 days gave a 70% yield of triptycene monoquinone 4 (Scheme 14). Presumably, silver oxide oxidizes methoxyhydroquinone to methoxy-p-benzoquinone which undergoes Diels-Alder reaction with anthracene 2 to give adducts 5 (endo- and exo-isomers). Compound 5 then undergoes oxidation with silver oxide to give quinone 4. A catalytic amount of zinc iodide was added to facilitate the Diels-Alder reaction. No other regioisomers (such as isomers with methoxy substituent attached at C4a) were detected. To verify the reaction sequence, methoxyquinone 6, obtained from the oxidation of 3 with silver oxide and potassium carbonate in benzene (98% yield), was treated with anthracene 2 in toluene at 150° C. in a sealed tube to give adducts 5 (48% yield). Isomerization of ketones 5 with KOH in p-dioxane and water followed by oxidation with silver oxide gave monoquinone 4 (95% overall yield). Oxidation of monoquinone 4 with ceric ammonium nitrate afforded a 94% yield of triptycene bisquinone 7. Regioselective bromination of 7 was achieved by the treatment with N-bromosuccinimide (NBS) in DMF at 25° C. for 10 h to give bromoquinone 1 (45% yield). Alternatively, compound 1 can also be obtained from the bromination of monoquinone 4 with NBS in DMF at 40° C. followed by oxidation with ceric ammonium nitrate (59% overall yield). The bromination of quinones with NBS has not been reported previously, and apparently, reactivity of the methoxyquinone moiety towards NBS is greater than that of quinone and 1,4-dimethoxyphenyl moieties. Likely, the methoxy substituent of 7 or 4 (at C2) enhances nucleophilicity of adjacent double bond carbon resulting the bromination.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anthraquinone
Reactant of Route 2
Reactant of Route 2
1,4-Anthraquinone
Reactant of Route 3
1,4-Anthraquinone
Reactant of Route 4
1,4-Anthraquinone
Reactant of Route 5
Reactant of Route 5
1,4-Anthraquinone
Reactant of Route 6
1,4-Anthraquinone
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-anthraquinone?

A1: this compound has the molecular formula C14H8O2 and a molecular weight of 208.21 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, confirming its structure. []
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule, such as the carbonyl groups in this compound. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]
  • UV-Vis Spectroscopy: Analyzes the absorption and emission of light in the ultraviolet-visible region, providing insights into electronic transitions and potential applications in photochemistry. [, , , , ]

Q3: What is the mechanism of action of this compound as an anticancer agent?

A: this compound exhibits anticancer activity in the nanomolar range in vitro against L1210 leukemic cells, comparable to daunorubicin. [] It inhibits nucleoside transport, DNA, RNA, and protein synthesis, and induces DNA fragmentation, ultimately leading to apoptosis. []

Q4: Are there any known structure-activity relationships for the biological activity of this compound derivatives?

A: Studies on substituted anthraquinones, particularly in the context of E20M inhibition, suggest a relationship between the structure and effectiveness of the compound. For instance, the presence and position of methoxy and hydroxy groups significantly influence the inhibitory potency on E20M activity. [] Further research is needed to fully elucidate specific SAR trends.

Q5: What type of reactions is this compound known to undergo?

A5: this compound participates in various reactions, including:

  • Diels-Alder Reactions: It can act as a dienophile, reacting with dienes to form cycloadducts. This property is useful in synthesizing anthracycline analogs and other polycyclic compounds. [, , , , , , , ]
  • Reduction Reactions: this compound can be reduced to form anthrone or anthracene derivatives. This redox behavior makes it relevant in electrochemical applications. [, , , , ]

Q6: How does the redox behavior of this compound contribute to its potential applications?

A: The ability of this compound to undergo reversible reduction makes it suitable for applications in redox flow batteries and electrochemical sensors. [, ] Its redox potential can be fine-tuned by introducing various substituents on the aromatic ring, allowing for tailored electrochemical properties. []

Q7: Can this compound act as a ligand in metal complexes?

A: While less common than its 9,10-anthraquinone isomer, research shows that this compound can act as a bridging ligand in dinuclear metal complexes. This coordination influences the redox behavior of both the metal center and the quinone moiety, leading to interesting electronic properties and potential applications in catalysis. []

Q8: Does this compound have any applications in material science?

A: this compound and its derivatives are explored for their potential in developing organic electrode materials for batteries. [, ] Polyanthraquinone, a polymer incorporating this compound units, has shown promising results as a cathode material for lithium-ion batteries, exhibiting high capacity, cycling stability, and rate capability. []

Q9: How does the crystal structure of this compound influence its properties?

A: this compound exhibits polymorphism, meaning it can exist in different crystal structures. [] These polymorphic forms may differ in their physical properties, such as melting point, solubility, and optical properties. Understanding the factors affecting crystal growth and polymorphism is crucial for optimizing material properties for specific applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.